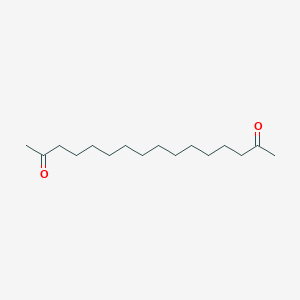

2,15-Hexadecanedione

Beschreibung

Overview of Aliphatic Diketones in Organic Synthesis and Natural Product Chemistry

Aliphatic diketones are versatile building blocks in organic synthesis and are found in a variety of natural products. taylorandfrancis.cominchem.org These compounds, which feature two carbonyl groups within an alkyl chain, serve as key intermediates for constructing complex molecules, including pheromones and anti-tumor agents. taylorandfrancis.com The reactivity of diketones allows for a wide range of chemical transformations. For instance, 1,3-diketones (or β-diketones) are well-known for their keto-enol tautomerism and are used extensively in the synthesis of heterocyclic compounds. researchgate.netnih.gov

Long-chain aliphatic diketones are components of various natural substances, found in sources like sunflower pollen and vanilla beans. nih.gov In organic synthesis, the strategic placement of the two keto groups in molecules like 2,15-hexadecanedione enables specific intramolecular reactions, leading to the formation of large-ring structures, which are otherwise challenging to synthesize. This capability makes them invaluable in the production of macrocyclic compounds.

| Property | Data |

| Chemical Formula | C₁₆H₃₀O₂ |

| Molar Mass | 254.41 g/mol |

| Appearance | Colorless crystals |

| Melting Point | 82-83 °C |

| CAS Number | 10563-71-0 |

Historical Context of this compound Research

The study of this compound is intrinsically linked to the quest for synthetic routes to valuable natural products, most notably macrocyclic musks. Its role as a key intermediate has driven significant research into its synthesis and applications.

Early Synthetic Challenges and Milestones

A notable milestone was the work of Jiro Tsuji and his collaborators, who developed several methods for synthesizing this compound. One early route started from butadiene, which was converted via its telomer, 8-acetoxy-1,6-octadiene, to the target diketone in a multi-step process. thieme-connect.comgoogle.com While an improvement, this method was still complex and not ideal for industrial-scale production due to the high cost of the palladium catalyst involved. google.com

In 1978, Tsuji's group reported a more efficient, high-yield synthesis starting from a butadiene telomer. oup.com This method involved the selective oxidation of a terminal double bond to a methyl ketone, followed by hydrogenation of an internal double bond, hydrolysis, and finally, a Kolbe electrolysis to couple two C₉ units, producing this compound. oup.comcolab.ws This approach represented a significant advancement in making the diketone more accessible.

More recent developments have continued to refine the synthesis, seeking simpler procedures and higher yields. For example, a biomimetic synthesis using an imidazolium (B1220033) salt and a di-Grignard reagent has been reported as a novel method for preparing this compound. thieme-connect.comresearchgate.net

| Synthetic Method | Starting Material(s) | Key Steps/Reagents | Overall Yield | Reference |

| Tsuji (1976) | Butadiene | Palladium-catalyzed dimerization, coupling with iron powder, selective oxidation, hydrogenation. | Not specified as high. | oup.com |

| Tsuji (1978) | Ethyl 3,8-nonadienoate (from butadiene) | PdCl₂/CuCl/O₂ oxidation, hydrogenation, hydrolysis, Kolbe electrolysis. | 63% (final step) | oup.com |

| Bai et al. (2001) | Imidazolium salt, di-Grignard reagent | Biomimetic addition-hydrolysis reaction. | High yield reported. | thieme-connect.comresearchgate.net |

| Munro & Palmer (2000) | 1,9-Decadiene, Acetone (B3395972) | Radical addition initiated by manganese(III). | Not specified. | google.com |

Significance as a Precursor in Fragrance Chemistry

The primary significance of this compound lies in its role as a key intermediate in the synthesis of macrocyclic musks, particularly (±)-Muscone (3-methylcyclopentadecanone). thieme-connect.comgoogle.comkose-cosmetology.or.jp Muscone (B1676871) is the main odorous component of natural musk, a highly prized and expensive raw material in the fragrance industry. thieme-connect.comgoogle.com The scarcity and high cost of natural musk spurred extensive research into synthetic alternatives, making the efficient synthesis of muscone a major goal in perfume chemistry. thieme-connect.comkose-cosmetology.or.jp

The structural framework of this compound is ideally suited for conversion into the 15-membered ring of muscone. The key transformation is an intramolecular aldol (B89426) condensation. thieme-connect.comkose-cosmetology.or.jp This cyclization reaction, when performed under specific conditions (e.g., using organoaluminum compounds like diisobutylaluminum phenoxide with pyridine), selectively forms the carbon-carbon bond between the methyl carbon of one keto group and the carbonyl carbon of the other. researchgate.net This process yields 3-methylcyclopentadecenone (dehydromuscone). thieme-connect.comkose-cosmetology.or.jp

The subsequent step is the hydrogenation of the carbon-carbon double bond in the dehydromuscone ring to produce the final product, (±)-muscone. thieme-connect.comgoogle.com The route from this compound is considered a direct and relatively short pathway to muscone, as it introduces the crucial 3-methyl group at the outset of the cyclization step. google.com This strategic advantage has cemented the importance of this compound in the industrial production of synthetic musk fragrances. google.comkose-cosmetology.or.jp

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

hexadecane-2,15-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(2)18/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOHLAYDIMKILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332468 | |

| Record name | 2,15-Hexadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18650-13-0 | |

| Record name | 2,15-Hexadecanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,15 Hexadecanedione

Novel Approaches Utilizing Biomimetic Principles

Biomimetic synthesis seeks to emulate nature's efficient chemical processes. For 2,15-hexadecanedione, this has involved designing reactions that mimic the function of biological coenzymes to achieve specific chemical transformations.

Imidazolium (B1220033) Salt and Di-Grignard Reagent Mediated Synthesis

A noteworthy biomimetic synthesis of this compound has been successfully achieved utilizing an imidazolium salt and a di-Grignard reagent. researchgate.net This method is centered on an addition-hydrolysis reaction sequence. researchgate.net The reaction involves the addition of a di-Grignard reagent, acting as the nucleophile, to the polarized C=N bond of an imidazolium salt. researchgate.net This step forms a diimidazoline intermediate, which is subsequently hydrolyzed in an acidic solution to yield the target diketone, this compound. researchgate.net

The process has been reported to produce the compound with a good yield. This approach is considered a simple, efficient, and novel biomimetic route for the synthesis of this compound and other diketone compounds. researchgate.net

| Parameter | Value | Reference |

| Yield | 68% | researchgate.net |

| Melting Point | 79-81 °C | researchgate.net |

Tetrahydrofolate Coenzyme Models in Carbon Unit Transfer

The synthesis described above is fundamentally based on mimicking the one-carbon unit transfer reaction of the tetrahydrofolate coenzyme. researchgate.netorganic-chemistry.org In this biomimetic model, imidazolium salts serve as a synthetic equivalent of the tetrahydrofolate coenzyme at the formic acid oxidation level. researchgate.netnih.gov The active site of the coenzyme is modeled by the five-membered ring structure of the imidazolium salt. researchgate.net

This model facilitates the transfer of a one-carbon unit from the imidazolium salt to a nucleophile, which in this case is the di-Grignard reagent. researchgate.netorganic-chemistry.org The successful application of this model accomplishes a biomimetic synthesis that initiates the one-carbon unit transfer, a critical process in biological systems, within a laboratory setting to construct the C16 backbone of this compound. researchgate.net This strategy represents an important and useful method for preparing precursors to valuable macrocyclic compounds like muscone (B1676871). organic-chemistry.org

Catalytic Alkylation Strategies

Catalytic methods offer powerful and atom-economical alternatives for constructing carbon-carbon bonds. Strategies involving iridium and palladium catalysts have been particularly prominent in the synthesis of ketones and their precursors.

Iridium-Catalyzed Alkylation of Acetone (B3395972) with α,ω-Diols

Iridium complexes are highly effective catalysts for the α-alkylation of ketones with primary alcohols through a "borrowing hydrogen" methodology. This process involves the temporary oxidation of the alcohol to an aldehyde by the iridium catalyst, followed by an aldol (B89426) condensation with the ketone, and subsequent hydrogenation of the resulting enone by the iridium-hydride species. While this is a powerful method for forming C-C bonds and has been used to create a wide array of α-alkylated ketones, specific documentation for the synthesis of this compound via the direct double alkylation of acetone with a corresponding α,ω-diol was not found in the surveyed literature.

Palladium-Catalyzed Reactions in Diketone Formation

Palladium catalysis has been instrumental in developing synthetic routes to this compound, particularly those starting from simple, readily available materials like butadiene.

A multi-step synthesis starting from 1,3-butadiene (B125203) has been devised to produce this compound. A key step in this pathway involves the palladium-catalyzed dimerization of butadiene in acetic acid, which generates 1-acetoxy-2,7-octadiene. This acetate (B1210297) is a critical intermediate. The process then involves several transformations, including the coupling of an allylic chloride derived from the acetate to form 1,6,10,15-hexadecatetraene. The synthesis culminates in the selective oxidation of the terminal double bonds of this tetraene to methyl ketones, a reaction catalyzed by palladium chloride and cuprous chloride, followed by hydrogenation to yield the saturated diketone, this compound.

A modified version of this synthesis also starts with a butadiene telomer, specifically 8-acetoxy-1,6-octadiene. nih.gov This intermediate is oxidized using a PdCl₂/CuCl system to give 8-acetoxy-6-octen-2-one. nih.gov Following hydrolysis and hydrogenation, the resulting 8-hydroxy-2-octanone (B12701183) is converted into a tosylate and then coupled to afford this compound. nih.gov

| Starting Material | Key Intermediate(s) | Catalyst System(s) |

| 1,3-Butadiene | 1-Acetoxy-2,7-octadiene; 1,6,10,15-hexadecatetraene | Palladium complex (dimerization); PdCl₂/CuCl (oxidation) |

| 8-Acetoxy-1,6-octadiene | 8-Acetoxy-6-octen-2-one; 8-Hydroxy-2-octanone | PdCl₂/CuCl (oxidation); CuI (coupling) |

Optimization of Palladium Catalyst Systems

The synthesis of long-chain diketones such as this compound can be achieved through palladium-catalyzed cross-coupling reactions, which form the core carbon-carbon bonds of the molecule's backbone. The efficiency and selectivity of these transformations are highly dependent on the careful optimization of the catalyst system. This involves the systematic variation of several components to suppress side reactions and maximize the yield of the desired product.

Key components of the catalytic system that are subject to optimization include the palladium source, the ancillary ligand, the base, and the solvent. The choice of palladium precursor, such as PdCl₂ or Pd(TFA)₂, can influence catalyst activation and stability. The ligand is crucial for modulating the reactivity and selectivity of the palladium center. Phosphine-based ligands, like 1,3-Bis(diphenylphosphino)propane (DPPP), are often employed to stabilize the catalytic species and facilitate key steps such as oxidative addition and reductive elimination. organic-chemistry.org

The base plays a critical role, often participating in the transmetalation step or regenerating the active catalyst. The choice between inorganic bases (e.g., K₃PO₄) and organic bases (e.g., tertiary amines) can significantly alter the reaction outcome. Solvents are selected based on substrate solubility and their ability to stabilize reaction intermediates. For instance, polar aprotic solvents like toluene (B28343) are common in such coupling reactions. organic-chemistry.org Optimization is a multi-variable process aimed at finding the ideal combination of these factors for a specific transformation.

| Parameter | Examples | Role in Reaction | Optimization Goal |

|---|---|---|---|

| Palladium Source | PdCl₂, Pd(TFA)₂, Pd(DMSO)₂(TFA)₂ | Provides the active catalytic metal center. | High activity and stability under reaction conditions. |

| Ligand | DPPP, DMSO, various phosphines | Modulates the electronic and steric properties of the Pd center, affecting reactivity and selectivity. organic-chemistry.orgorganic-chemistry.org | Enhance reaction rate, improve selectivity, and prevent catalyst decomposition. |

| Base | KOtBu, K₃PO₄, Triethylamine (B128534) | Facilitates deprotonation, assists in transmetalation, and neutralizes acidic byproducts. organic-chemistry.org | Ensure high conversion without promoting side reactions. |

| Solvent | Toluene, Acetic Acid, DMF | Solubilizes reactants and stabilizes intermediates. organic-chemistry.orgorganic-chemistry.org | Maximize reaction rate and prevent precipitation of catalyst or reactants. |

Cyclization-Based Synthetic Routes

This compound is a valuable precursor for the synthesis of macrocyclic compounds, which are important in the fragrance industry. Its linear structure, with carbonyl groups positioned at the 2 and 15 positions, makes it an ideal substrate for intramolecular cyclization reactions to form large rings.

Intramolecular Aldol Condensation Approaches

The intramolecular aldol condensation of this compound is a powerful strategy for constructing a macrocyclic framework. In this reaction, the molecule acts as both the nucleophile (after enolate formation) and the electrophile. libretexts.org The process is typically initiated by a base, which abstracts an alpha-proton from one end of the chain to form an enolate. This enolate then attacks the carbonyl carbon at the other end of the molecule, leading to the formation of a large ring. Subsequent dehydration of the resulting aldol addition product yields a cyclic α,β-unsaturated ketone. While the formation of 5- and 6-membered rings is thermodynamically most favorable in intramolecular aldol reactions, the use of diketones with long chains allows for the synthesis of larger, valuable macrocycles. chemistrysteps.comorganicchemistrytutor.com

The regioselectivity of the initial deprotonation step is a critical factor that dictates the structure of the final product. In this compound, there are two distinct sets of enolizable alpha-protons: those on the terminal methyl groups (C1 and C16) and those on the internal methylene (B1212753) groups (C3 and C14). The choice of which proton is removed determines whether a kinetic or thermodynamic enolate is formed.

Kinetic Enolate: Formed by the fastest deprotonation reaction. This typically occurs at the least sterically hindered position, which for this compound is at the terminal methyl groups (C1/C16). Kinetic control is favored by using strong, bulky, non-nucleophilic bases (like LDA), low temperatures, and short reaction times.

Thermodynamic Enolate: The more stable enolate, which has the more highly substituted double bond. This is formed by deprotonating the internal methylene groups (C3/C14). Thermodynamic control is achieved under conditions that allow for equilibration, such as using a weaker base, higher temperatures, and longer reaction times, allowing the initially formed enolates to revert and reform into the most stable isomer. khanacademy.org

| Control Type | Favored Enolate | Reaction Conditions | Rationale |

|---|---|---|---|

| Kinetic | Less substituted (from C1/C16) | Strong, bulky base (e.g., LDA), low temperature (-78 °C), short reaction time. | Deprotonation occurs at the most accessible site before equilibrium can be established. |

| Thermodynamic | More substituted (from C3/C14) | Weaker base (e.g., NaOEt), higher temperature, longer reaction time. | Allows for reversible deprotonation, leading to the formation of the most stable enolate intermediate. khanacademy.org |

To enhance the efficiency and selectivity of the aldol condensation, specific reagents are often employed. Aluminum-based reagents and tertiary amines serve distinct but complementary roles in this process.

Bulky aluminum reagents, such as aluminum tris(2,6-diphenylphenoxide) (ATPH), function as powerful Lewis acids. nih.govacs.org The aluminum center coordinates to the oxygen atom of the electrophilic carbonyl group. This coordination polarizes the C=O bond, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the enolate. This activation lowers the energy barrier for the C-C bond-forming step, accelerating the rate of the cyclization. pku.edu.cn

Tertiary amines, such as triethylamine (Et₃N) or 1,4-diazabicyclo[2.2.2]octane (DABCO), typically function as non-nucleophilic bases. Their primary role is to abstract the alpha-proton to generate the reactive enolate nucleophile without competing in nucleophilic addition to the carbonyl group themselves. The choice of amine and its steric properties can influence the regioselectivity of enolate formation.

Computational chemistry provides powerful tools for understanding the intricate details of reaction mechanisms. Using methods like Density Functional Theory (DFT), researchers can model the entire reaction pathway of an intramolecular aldol condensation. nih.gov These simulations allow for the calculation of the geometries and energies of reactants, transition states, and intermediates. aiche.org

Such studies can elucidate the free energy barriers for different steps, identifying the rate-limiting step of the catalytic cycle. nih.gov For instance, simulations can compare the activation energies for the formation of kinetic versus thermodynamic enolates, rationalizing the experimentally observed regioselectivity under different conditions. Furthermore, computational models can predict how catalysts, such as Lewis acids or amine bases, interact with the substrate to lower transition state energies and accelerate the reaction. acs.org This theoretical insight is invaluable for optimizing reaction conditions and designing more efficient catalytic systems.

Continuous Flow Cyclization Techniques

The application of continuous flow technology to organic synthesis offers significant advantages over traditional batch processing, particularly for optimizing sensitive reactions like intramolecular aldol condensations. In a flow setup, reactants are continuously pumped through a network of tubes and microreactors where they mix and react. nih.gov

This technology enables precise control over critical reaction parameters, including temperature, pressure, and residence time (the duration the reactants spend in the reaction zone). The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, preventing the formation of hot spots and minimizing thermal decomposition or side reactions. This level of control often leads to higher yields, improved selectivity, and enhanced safety. For the cyclization of this compound, a solution of the diketone and a base could be passed through a heated reactor coil to produce the macrocyclic product continuously and efficiently. chemistryviews.org

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Temperature Control | Potential for thermal gradients and hotspots. | Precise and uniform temperature control due to high surface-area-to-volume ratio. nih.gov |

| Mixing | Dependent on stirring efficiency; can be slow and non-uniform. | Rapid and efficient mixing, ensuring reaction homogeneity. |

| Safety | Accumulation of large quantities of reagents can be hazardous. | Small reaction volumes at any given time minimize risk. |

| Scalability | Requires larger reactors; can be challenging. | Easily scaled by extending run time or "numbering-up" parallel reactors. nih.gov |

| Optimization | Time-consuming, requiring multiple individual experiments. | Rapid optimization by systematically varying flow rates and temperatures in real-time. chemistryviews.org |

Fixed Bed Reactor Systems for this compound Cyclization

Fixed bed reactors offer a continuous and scalable approach for the intramolecular cyclization of this compound. In this system, the diketone, in a vapor phase, is passed over a solid catalyst packed within a tube. This method provides excellent control over reaction parameters such as temperature, pressure, and residence time, leading to potentially higher yields and selectivity of the desired cyclic product.

The efficiency of a fixed bed reactor in such a transformation is highly dependent on the catalyst used and the operating conditions. The solid catalyst facilitates the intramolecular aldol condensation, which is the key C-C bond-forming step in the cyclization process. The continuous nature of the process allows for high throughput and simplified product separation compared to batch processes. Research in this area focuses on optimizing catalyst performance and reactor design to maximize the yield of the desired macrocycle while minimizing side reactions.

| Parameter | Description | Typical Range |

| Reactor Type | Fixed Bed | - |

| Feed | This compound (vapor) | - |

| Catalyst | Solid Acid/Base | Varies |

| Temperature | Elevated | 250-400 °C |

| Pressure | Atmospheric to moderate | 1-10 atm |

| Carrier Gas | Inert (e.g., N₂, Ar) | - |

Supported Nano Metal Oxide Catalysts (e.g., ZrO₂, TiO₂ on Al₂O₃, SiO₂)

The choice of catalyst is critical for the successful intramolecular cyclization of this compound in a fixed bed reactor. Supported nano metal oxides are particularly promising due to their high surface area, tunable acidity/basicity, and thermal stability.

For instance, the acidic or basic nature of the support can modify the electronic properties of the metal oxide, thereby affecting its catalytic performance. The goal is to create a catalyst with the optimal balance of acid and base sites to promote the desired intramolecular cyclization while suppressing undesirable side reactions such as intermolecular condensation or decomposition. Studies have shown that catalysts like ZrO₂ supported on Al₂O₃ can exhibit high conversion and selectivity in vapor-phase aldol condensations. scispace.com

| Catalyst System | Support | Key Properties |

| ZrO₂ | Al₂O₃ | High surface area, tunable acidity, thermal stability |

| TiO₂ | SiO₂ | Good catalytic activity for aldol condensation |

| Mixed Oxides | Al₂O₃, SiO₂ | Synergistic effects between different metal oxides |

Alternative Precursor-Based Syntheses

Synthesis from 10-Undecenoic Acid

An established route to this compound involves a multi-step synthesis starting from the readily available 10-undecenoic acid. This precursor, derived from castor oil, provides a renewable starting point for the synthesis. One reported synthesis involves a two-step process to obtain the target diketone. researchgate.net

Derivations from Tetradecanedioic Acid Intermediates

Tetradecanedioic acid can also serve as a precursor for the synthesis of this compound. This dicarboxylic acid can be converted into a variety of reactive intermediates to facilitate the introduction of the ketone functionalities at the 2 and 15 positions.

One potential synthetic pathway involves the conversion of tetradecanedioic acid to its corresponding diacid chloride. This reactive intermediate can then be subjected to a coupling reaction with an appropriate organometallic reagent to introduce the methyl ketone groups at both ends of the carbon chain. Alternatively, the synthesis can proceed through the formation of a half-ester, which allows for selective modification of one of the carboxylic acid groups.

Utilization of Butadiene Telomers

The telomerization of butadiene offers a versatile platform for the synthesis of various organic compounds, including precursors for this compound. This process involves the palladium-catalyzed dimerization of butadiene in the presence of a nucleophile, leading to the formation of functionalized eight-carbon chains. rsc.orgrsc.orgresearchgate.netnih.gov

By carefully selecting the nucleophile and reaction conditions, it is possible to synthesize precursors that can be further elaborated into this compound. For example, the telomerization of butadiene with a functionalized alcohol can yield a C₈ intermediate with a protected hydroxyl group. This intermediate can then be coupled to form the C₁₆ backbone of the target diketone. The palladium catalyst and the phosphine (B1218219) ligand play a crucial role in controlling the selectivity of the telomerization reaction. nih.gov

| Precursor | Synthetic Strategy | Key Reactions |

| 10-Undecenoic Acid | Multi-step synthesis | Acid chloride formation, coupling reactions |

| Tetradecanedioic Acid | Derivatization and coupling | Diacid chloride formation, Grignard-type reactions |

| Butadiene Telomers | Palladium-catalyzed telomerization and subsequent coupling | Telomerization, coupling of C₈ intermediates |

Chemical Reactivity and Transformation Studies of 2,15 Hexadecanedione

Investigations into Intramolecular Cyclization Pathways

The intramolecular cyclization of 2,15-hexadecanedione is a key step in the synthesis of macrocyclic ketones. This transformation, typically an intramolecular aldol (B89426) condensation, involves the formation of a new carbon-carbon bond to create a large ring structure.

The conversion of this compound into macrocyclic ketones, such as 3-methylcyclopentadecenone (a direct precursor to muscone), is achieved through intramolecular aldol condensation. iupac.org This reaction has been investigated under various catalytic conditions, often requiring high temperatures to proceed efficiently.

One established method involves performing the reaction in the gas phase over a fixed-bed catalyst at temperatures ranging from 200 to 450°C. google.comorganic-chemistry.org A variety of metal oxide catalysts have been shown to be effective for this transformation. Catalysts containing titanium dioxide (TiO₂), cerium(IV) oxide (CeO₂), or thorium dioxide (ThO₂) are utilized, with TiO₂ being a preferred option. organic-chemistry.org Further improvements can be achieved by doping the TiO₂ catalyst with alkali or alkaline earth metal oxides. organic-chemistry.org In other studies, compounds of Group 2 elements, such as magnesium oxide, calcium oxide, and zinc oxide, have been employed as effective catalysts for this gas-phase condensation. sigmaaldrich.com A continuous production method has been developed using an Al₂O₃-loaded nano-ZrO₂ catalyst in a fixed-bed cyclization reactor, operating under vacuum at temperatures between 200-300°C. google.com An alternative homogeneous system using a di-i-butylaluminum phenoxide/pyridine complex has also been reported to yield the cyclized product, dehydromuscone. researchgate.net

Table 1: Catalytic Systems for Intramolecular Cyclization of this compound

| Catalyst System | Reaction Phase | Temperature | Product | Reference |

|---|---|---|---|---|

| TiO₂, CeO₂, or ThO₂ | Gas Phase | 300-450°C | 3-Methylcyclopentadecenone | organic-chemistry.org |

| Magnesium Oxide, Calcium Oxide, Zinc Oxide | Gas Phase | Not Specified | 3-Methylcyclopentadecenone | sigmaaldrich.com |

| Al₂O₃-loaded nano-ZrO₂ | Aprotic Solvent | 200-300°C | 3-Methylcyclopentadecenone | google.com |

| Di-i-butylaluminum phenoxide/pyridine | Not Specified | Not Specified | Dehydromuscone | researchgate.net |

The intramolecular cyclization of the achiral this compound to form 3-methylcyclopentadecenone creates a new chiral center. The processes described generally result in the formation of a racemic mixture of the product, referred to as DL-muscone after the subsequent hydrogenation step. google.com The synthesis routes employing catalysts like Al₂O₃-loaded nano-ZrO₂ lead to these racemic analogues. google.com

The production of specific, optically active muscone (B1676871) isomers does not typically occur directly from the cyclization of this compound. Instead, methods have been developed to obtain chiral products in subsequent steps. One such patented method involves the separation of the racemic 3-methyl-cyclopentadecenone mixture, followed by an asymmetric hydrogenation using a ruthenium/optically active complex catalyst to produce the desired optically active muscone. sigmaaldrich.com This indicates that the initial cyclization lacks significant stereochemical control, necessitating downstream resolution or stereoselective transformations to achieve enantiomerically enriched products.

Reductive Transformations and Hydrogenation Processes

Reductive processes are crucial for converting the unsaturated cyclization products of this compound into saturated macrocyclic ketones like muscone. The primary reductive transformation discussed in the literature is the hydrogenation of the carbon-carbon double bond in 3-methylcyclopentadecenone.

This hydrogenation is typically carried out using a heterogeneous catalyst. Palladium on carbon (Pd/C) is a frequently cited catalyst for this purpose. iupac.orgsigmaaldrich.comresearchgate.net Other effective catalysts include Raney cobalt. google.com The reaction is generally performed in a protic solvent such as methanol (B129727) or ethanol. google.comresearchgate.net For instance, a continuous process has been described where the cyclized product is dissolved in methanol and reacted with hydrogen in a fixed-bed hydrogenation reactor containing a palladium on activated carbon or Raney cobalt catalyst. google.com The hydrogenation of hexadeca-5,11-diene-2,15-dione to yield this compound itself is also accomplished using a 10% Pd/C catalyst in ethyl acetate (B1210297). researchgate.net Beyond its role as a substrate for reduction, this compound can also be used as a diketone reductant in reactions that involve magnesium. wikipedia.org

Table 2: Catalysts for Hydrogenation in Muscone Synthesis

| Precursor | Catalyst | Solvent | Product | Reference |

|---|---|---|---|---|

| 3-Methylcyclopentadecenone | Palladium on Carbon (Pd/C) | Not Specified | (R/S)-Muscone | iupac.orgsigmaaldrich.com |

| 3-Methylcyclopentadecenone | Raney Cobalt | Methanol/Ethanol | (R/S)-Muscone | google.com |

| 3-Methylcyclopentadecenone | Palladium on Activated Carbon | Methanol/Ethanol | (R/S)-Muscone | google.com |

Oxidative Processes and Mechanistic Alterations

While the synthesis of this compound often involves the oxidation of precursors, iupac.org literature specifically detailing the oxidative transformations of this compound itself is limited. However, based on the fundamental reactivity of ketones, potential oxidative pathways can be considered.

Direct studies on the catalytic oxidation of this compound are not extensively documented in the surveyed literature. The primary focus of oxidation chemistry related to this compound is its synthesis from other molecules, such as the palladium-catalyzed oxidation of olefins. iupac.org

A plausible, though not explicitly documented, oxidative transformation for a diketone like this compound is the Baeyer-Villiger oxidation. This reaction converts ketones into esters using peroxyacids or peroxides as the oxidant. For a cyclic ketone, this reaction results in a lactone (a cyclic ester). sigmaaldrich.com Given the two ketone groups in this compound, a double Baeyer-Villiger oxidation would be theoretically possible, leading to the formation of a long-chain diester through the insertion of two oxygen atoms adjacent to the original carbonyl carbons.

The mechanism of the Baeyer-Villiger oxidation, a potential oxidative pathway for this compound, is well-established. The reaction begins with the protonation of the ketone's carbonyl oxygen by a peroxyacid, which enhances the electrophilicity of the carbonyl carbon. The peroxyacid then performs a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate.

The key step of the mechanism is the subsequent concerted rearrangement. One of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen of the peroxide group, while simultaneously cleaving the weak oxygen-oxygen bond and displacing a carboxylic acid as a leaving group. This migration is the rate-determining step. The migratory aptitude of the alkyl groups determines the regioselectivity of the reaction; groups that can better stabilize a positive charge migrate preferentially. organic-chemistry.org For this compound, the migrating groups would be a methyl group and a long alkyl chain at each carbonyl. Following the migration, an oxocarbenium ion is formed, which, after deprotonation, yields the final ester product.

Advanced Spectroscopic Characterization and Elucidation of 2,15 Hexadecanedione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are instrumental in the structural assignment of 2,15-Hexadecanedione.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms in the molecule. For this compound, the symmetrical nature of the molecule simplifies the spectrum. A published synthesis of the compound reports the following ¹H NMR data. google.com

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 2.39-2.42 | Triplet (t) | 4H | -CH₂- adjacent to a carbonyl group (C3-H₂, C14-H₂) |

| 2.13 | Singlet (s) | 6H | Methyl protons (C1-H₃, C16-H₃) |

| 1.40-1.65 | Multiplet (m) | 4H | -CH₂- protons (C4-H₂, C13-H₂) |

| 1.20-1.40 | Multiplet (m) | 16H | Remaining methylene (B1212753) protons in the long alkyl chain |

Table 1: ¹H NMR Spectral Data for this compound. google.com

The singlet at 2.13 ppm corresponds to the six protons of the two methyl groups (C1 and C16), which are equivalent due to the molecule's symmetry. The triplet at approximately 2.41 ppm is characteristic of the four protons on the carbon atoms (C3 and C14) directly adjacent to the two carbonyl groups. The large multiplet between 1.20 and 1.65 ppm accounts for the remaining 20 protons of the central methylene chain.

¹³C NMR Spectroscopy: While less sensitive than ¹H NMR, ¹³C NMR spectroscopy is crucial for confirming the carbon skeleton. udel.edu It reveals the number of unique carbon environments within the molecule. For symmetrical molecules like this compound, the number of observed signals is half the total number of carbon atoms. The spectrum would be expected to show distinct signals for the carbonyl carbons, the methyl carbons, and each unique pair of methylene carbons in the alkyl chain. google.com The chemical shift of the carbonyl carbon is particularly diagnostic, typically appearing far downfield.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The analysis of this compound by IR spectroscopy is primarily focused on the detection of its defining ketone functional groups.

The most significant feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For saturated aliphatic ketones, this band appears in a characteristic region of the spectrum. vscht.cz Additional absorptions related to C-H bond vibrations are also present.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| ~1715 | Strong, Sharp | C=O stretch of a saturated aliphatic ketone |

| ~2850-2960 | Strong | C-H stretch (sp³ hybridized) |

| ~1465 | Medium | C-H bend (methylene scissoring) |

| ~1365 | Medium | C-H bend (methyl symmetric bending) |

Table 2: Characteristic Infrared Absorption Frequencies for this compound.

The presence of a strong peak around 1715 cm⁻¹ is definitive evidence for the ketone functional groups. vscht.cz The C-H stretching bands just below 3000 cm⁻¹ confirm the aliphatic nature of the molecule's backbone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight with high precision. uni-saarland.de It also provides structural information through the analysis of fragmentation patterns. For this compound (C₁₆H₃₀O₂), the molecular weight is 254.4 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak (M⁺) would be observed at m/z = 254. The fragmentation of the molecular ion is governed by the presence of the carbonyl groups, which direct bond cleavage. Common fragmentation pathways for ketones include:

Alpha-Cleavage: This involves the breaking of the bond adjacent to the carbonyl group. For this compound, this can lead to the formation of acylium ions. A prominent peak is expected at m/z = 43, corresponding to the [CH₃CO]⁺ ion.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones with a sufficiently long alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene molecule.

The resulting mass spectrum provides a unique fingerprint that confirms the molecular weight and is consistent with the proposed diketone structure. oup.com

Computational Chemistry and Theoretical Studies of 2,15 Hexadecanedione

Quantum Chemical Calculations for Optimized Structures and Geometries

Quantum chemical calculations are fundamental to determining the most stable three-dimensional structure of a molecule. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation approximately, yielding the optimized geometry and electronic properties of the molecule. nih.gov For a flexible molecule such as 2,15-hexadecanedione, this process typically involves an initial conformational search to identify low-energy starting structures, followed by geometry optimization to find the global minimum on the potential energy surface. nrel.gov

The optimization process refines the molecule's bond lengths, bond angles, and dihedral angles to achieve the lowest possible energy state. For this compound, calculations would focus on the geometry of the long aliphatic chain and the orientation of the two terminal ketone groups. DFT functionals such as M06-2X, combined with basis sets like def2-TZVP, are commonly used for such calculations as they offer a good balance of accuracy and computational cost for organic molecules. nrel.gov The resulting data provides a precise picture of the molecule's ground-state structure.

Table 1: Predicted Geometrical Parameters for this compound from Quantum Chemical Calculations The following table contains typical values expected from DFT calculations on aliphatic ketones and alkanes, representing the likely optimized geometry of this compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.21 Å |

| Bond Length | C-C (carbonyl-alpha) | ~1.51 Å |

| Bond Length | C-C (alkyl chain) | ~1.53 Å |

| Bond Length | C-H | ~1.09 Å |

| Bond Angle | O=C-C | ~121° |

| Bond Angle | C-C-C (alkyl chain) | ~112° |

| Dihedral Angle | C-C-C-C (alkyl chain) | ~180° (anti/staggered) |

Simulation of Reaction Mechanisms (e.g., Aldol (B89426) Condensation on Surfaces)

Theoretical studies are invaluable for elucidating complex reaction mechanisms. The intramolecular aldol condensation of this compound to form a macrocyclic precursor to muscone (B1676871) is a prime candidate for such investigation. Computational modeling can map the entire reaction pathway, identifying transition states and intermediates.

Studies on analogous, smaller diketones show that the enolization of one ketone group is a critical first step in the acid- or base-catalyzed mechanism. nih.govresearchgate.net Quantum chemical calculations can determine the activation energy for this step and for the subsequent cyclization, where the enol(ate) attacks the second carbonyl group. nih.gov For this compound, this involves the formation of a large ring, a process governed by thermodynamics. Computational models confirm that reactions forming thermodynamically stable five- and six-membered rings are highly favored over strained smaller rings. libretexts.orglibretexts.org This principle extends to macrocyclization, where the stability of the resulting ring conformation dictates the reaction's success. By calculating the energies of the transition states and intermediates, chemists can understand the factors controlling the reaction's feasibility and selectivity.

Table 2: Computational Analysis of the Intramolecular Aldol Condensation Mechanism

| Reaction Step | Computational Insight |

|---|---|

| Enolate Formation | Calculation of α-proton acidity and energy barrier for deprotonation to predict the most likely site of enolate formation. |

| Cyclization (C-C bond formation) | Identification of the transition state structure for the intramolecular nucleophilic attack. The activation energy of this step is typically low once the ends are in proximity. nih.gov |

| Protonation | Modeling the formation of the aldol addition product (a β-hydroxy ketone). |

| Dehydration | Calculating the energy profile for the elimination of water to form the final α,β-unsaturated ketone, confirming the thermodynamic driving force of the condensation. |

Molecular Modeling and Dynamics Simulations (if applicable to diketones)

While quantum mechanics provides a static, optimized picture, molecular dynamics (MD) simulations offer insight into the dynamic behavior of molecules over time. For a long and flexible molecule like this compound, MD is particularly useful for exploring its conformational landscape. mdpi.com The intramolecular aldol reaction requires the two ends of the chain to approach each other, and MD simulations can predict the probability and timescale of this event.

Using classical force fields (like OPLS-AA or AMBER), MD simulates the movement of atoms based on Newton's laws of motion. mdpi.com A simulation would start with a linear or folded conformation of this compound in a simulated solvent box. Over the course of the simulation (nanoseconds to microseconds), the molecule's trajectory is tracked, revealing how it tumbles, folds, and changes shape. Analysis of this trajectory can provide key information, such as the average end-to-end distance and the distribution of conformers, which is critical for understanding the pre-organization required for cyclization.

Predictive Studies of Reactivity and Selectivity

Computational chemistry is widely used to predict the reactivity and selectivity of chemical reactions. rsc.orgnih.gov By analyzing the electronic structure of this compound obtained from quantum chemical calculations, one can predict how it will behave in a reaction.

Key descriptors like the distribution of electron density, molecular orbitals, and electrostatic potential are used to identify reactive sites. nih.govacs.org For instance, the carbon atoms of the carbonyl groups are electron-deficient (electrophilic), while the oxygen atoms are electron-rich (nucleophilic). The hydrogens on the α-carbons (C3 and C14) are the most acidic and are the sites for enolate formation. Computational models can quantify these properties to predict which of the chemically similar α-protons is more likely to be removed or which carbonyl is more susceptible to attack, thereby predicting the selectivity of reactions. nih.gov

Table 3: Computational Descriptors for Predicting Reactivity of this compound

| Computational Descriptor | Predicted Property | Relevance to this compound |

|---|---|---|

| Partial Atomic Charges | Electrostatic potential | Identifies the electrophilic carbonyl carbons and nucleophilic carbonyl oxygens. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Susceptibility to nucleophilic/electrophilic attack | The energy and location of the Lowest Unoccupied Molecular Orbital (LUMO) indicate the most likely site for nucleophilic attack (the carbonyl carbon). |

| Calculated pKa | Acidity of α-protons | Determines the ease of enolate formation at the C3 and C14 positions, the initial step in the aldol condensation. |

| Transition State Energy | Reaction rate and selectivity | Comparing the activation energies for competing reaction pathways allows prediction of the major product. nih.gov |

Environmental Fate and Ecotoxicological Considerations of 2,15 Hexadecanedione

Environmental Distribution and Partitioning Behavior

Direct environmental monitoring for 2,15-hexadecanedione is not widely documented in publicly available literature. However, its presence has been confirmed in several specific environmental matrices, suggesting potential pathways for its distribution.

Known Occurrences:

Botanical Sources: The compound has been identified as a volatile organic compound (VOC) in the flowers of Cynanchum auriculatum (Baishouwu) and has also been detected in the essential oil of African Marigold (Tagetes erecta) flowers, particularly when cultivated in soil amended with treated sewage sludge. inchem.orgeuropa.eu Its presence has also been noted in extracts from Moringa (Moringa oleifera) leaves and plants from the Meliaceae family, some of which are used in traditional insecticides. nih.goviaea.org

Waste Streams: this compound has been listed as a compound found in the characterization of municipal solid waste, indicating a potential release into the environment through landfill leachate or decomposition processes. juit.ac.in

Partitioning Behavior: There is no specific experimental data available for key physicochemical properties of this compound that govern its environmental partitioning, such as the octanol-water partition coefficient (log Kₒw), water solubility, and soil adsorption coefficient (Kₒc). However, based on its structure—a 16-carbon aliphatic chain with two ketone functional groups—certain behaviors can be inferred.

Long-chain aliphatic hydrocarbons are characterized by low water solubility and a preference for partitioning into fatty tissues and organic matter. itrcweb.org The long carbon chain of this compound suggests it is a lipophilic ("fat-loving") molecule with very low solubility in water. Consequently, in aquatic environments, it would be expected to adsorb strongly to suspended organic particles and sediment rather than remaining dissolved in the water column. In terrestrial environments, it would likely exhibit low mobility in soil, with a high tendency to bind to soil organic matter. keyorganics.netinchem.org Its classification as a volatile organic compound in some plants also suggests that volatilization into the atmosphere is a possible distribution pathway. inchem.org

Table 1: Inferred Physicochemical Properties and Environmental Partitioning of this compound

| Property | Value | Implication for Environmental Partitioning |

| Water Solubility | No data available; predicted to be very low. | Low potential for transport in water; likely to partition to sediment and soil. |

| Vapor Pressure | No data available; likely low but non-zero. | May be distributed in the atmosphere as a volatile or semi-volatile organic compound. |

| Log Kₒw | No data available; predicted to be high. | High potential for partitioning into organic matter, soil, and biological tissues. |

| Soil Adsorption Coefficient (Kₒc) | No data available; predicted to be high. | Expected to be immobile or have low mobility in soil, with low potential to leach into groundwater. keyorganics.net |

Degradation Pathways in Environmental Matrices

Specific studies detailing the environmental persistence and degradation pathways of this compound are not available. A safety data sheet for the compound explicitly states that there is "No data available" for persistence and degradability. researchgate.net

Plausible Degradation Pathways:

Biodegradation: This is expected to be the primary degradation pathway in soil and water. Microorganisms are known to degrade long-chain alkanes and ketones. The aerobic degradation of aliphatic ketones typically involves oxidation at the carbon chain, potentially initiated by monooxygenase enzymes, followed by cleavage and further metabolism through pathways like β-oxidation, ultimately breaking the molecule down into smaller components that can enter the citric acid cycle. Anaerobic degradation pathways, such as fumarate (B1241708) addition, have been documented for long-chain alkanes and could potentially be relevant for this compound in anoxic environments like deep sediment.

Hydrolysis: As an aliphatic ketone, this compound is not expected to undergo significant abiotic hydrolysis under typical environmental pH conditions.

Photolysis: There is no information on the potential for direct or indirect photolysis (breakdown by sunlight) of this compound in the atmosphere or surface waters.

Without experimental data, such as degradation half-life (DT₅₀) values, the environmental persistence of this compound remains unknown.

Bioaccumulation Potential and Trophic Transfer

There are no published studies measuring the bioaccumulation factor (BCF) or biomagnification of this compound in organisms. Bioaccumulation potential is often predicted using the log Kₒw value.

Given its inferred high lipophilicity and low water solubility, this compound would be predicted to have a potential for bioaccumulation in the fatty tissues of organisms. Regulatory frameworks often use a log Kₒw value of ≥ 4 as a trigger for further bioaccumulation assessment. While the exact log Kₒw is unknown, it is likely to exceed this threshold. However, factors such as metabolic transformation can reduce the extent of bioaccumulation. If the compound is readily metabolized by organisms, its potential to accumulate and transfer up the food chain (trophic transfer) may be limited. Without experimental BCF values, its actual bioaccumulation behavior cannot be confirmed.

Impacts on Ecosystems and Environmental Compartments

No ecotoxicological studies on this compound are available in the scientific literature. There is a complete lack of data on its acute or chronic toxicity to key environmental organisms.

Table 2: Summary of Ecotoxicological Data for this compound

| Trophic Level | Endpoint | Result | Reference |

| Aquatic (Fish) | Acute (LC₅₀), Chronic (NOEC) | No data available | N/A |

| Aquatic (Invertebrates) | Acute (EC₅₀), Chronic (NOEC) | No data available | N/A |

| Aquatic (Algae/Plants) | Growth Inhibition (EC₅₀) | No data available | N/A |

| Terrestrial (Invertebrates) | Acute/Chronic Toxicity | No data available | N/A |

| Terrestrial (Plants) | Germination/Growth Effects | No data available | N/A |

| Soil Microorganisms | Functional Effects (e.g., Nitrogen transformation) | No data available | N/A |

While no direct impacts have been studied, its detection in certain contexts provides clues to potential exposure scenarios. Its presence in plant extracts used for insecticidal purposes suggests it may be introduced into agricultural ecosystems, though its specific role and effects on target and non-target insects are unknown. nih.gov Its identification in municipal solid waste suggests that soil and aquatic ecosystems near landfills could be exposed to the compound through leachate. juit.ac.in However, without toxicity data, no assessment of the potential risk to these ecosystems can be made.

Emerging Research Areas and Future Directions for 2,15 Hexadecanedione

Integration with Microreactor Technologies and Continuous Flow Synthesis

The synthesis of complex organic molecules like 2,15-hexadecanedione is increasingly benefiting from the adoption of microreactor technology and continuous flow synthesis. These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater control over reaction parameters. chemdistgroup.combme.hu

Continuous flow systems, at their core, involve pumping reactant solutions through reactor coils or microfluidic chips. mit.edu This setup allows for precise control over residence time, which is determined by the flow rate and reactor volume. mit.edu The integration of such systems can lead to higher product quality, fewer impurities, and shorter reaction cycle times. chemdistgroup.com For the synthesis of this compound, which can involve multi-step processes, continuous flow reactors can be configured in series to streamline the entire production chain. mit.edugoogle.com

Microreactors, with their high surface-to-volume ratio, are particularly advantageous for optimizing reaction conditions using minimal amounts of materials. bme.humdpi.com This is especially relevant for screening various catalysts and reaction parameters to enhance the yield and efficiency of this compound synthesis. The ability to rapidly screen numerous conditions allows for the swift identification of optimal synthetic pathways. mdpi.comresearchgate.net For instance, a continuous preparation method for DL-muscone, which uses this compound as an intermediate, has been developed utilizing a fixed-bed cyclization reactor in a continuous flow system. google.com

Table 1: Advantages of Microreactor and Continuous Flow Technology

| Feature | Advantage | Reference |

| Enhanced Heat & Mass Transfer | Improved reaction rates and yields. | bme.hu |

| Improved Safety | Smaller reaction volumes reduce risks associated with hazardous reactions. | chemdistgroup.combme.hu |

| Precise Control | Accurate manipulation of temperature, pressure, and residence time. | mit.eduresearchgate.net |

| High-Throughput Screening | Rapid optimization of reaction conditions. | mdpi.com |

| Scalability | Easier transition from laboratory-scale to industrial production. | mdpi.com |

| Reduced Waste | More efficient reactions lead to fewer byproducts. | chemdistgroup.com |

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of this compound has traditionally faced challenges such as long reaction steps and low yields. google.com Consequently, a significant area of research is the development of novel and more efficient catalytic systems.

One approach involves the use of iridium catalysts for the alkylation of acetone (B3395972) with 1,10-decanediol (B1670011) to produce this compound in good yield. nih.gov Another biomimetic synthesis method utilizes an imidazolium (B1220033) salt as a coenzyme model and a di-Grignard reagent as a nucleophile. researchgate.net There is also ongoing research into palladium-catalyzed reactions, although the cost of palladium can be a drawback for industrial applications. google.com

The development of heterogeneous catalysts is a key focus, as they offer advantages in terms of separation and reusability. For instance, a continuous preparation method for DL-muscone from this compound employs a supported nano metal oxide catalyst, such as nano ZrO₂ or TiO₂ on an Al₂O₃ or SiO₂ carrier. google.com Other research has explored the use of copper(II) hydroxide (B78521) as an efficient solid catalyst for the synthesis of related benzimidazole (B57391) structures, which are also important intermediates in organic synthesis. scirp.orgscirp.org

The search for more environmentally friendly and cost-effective catalysts is a driving force in this field. This includes the use of iodine/base-catalyzed aerobic photooxidation under visible light for the synthesis of 1,2-diketones, a related class of compounds. organic-chemistry.org

Table 2: Catalytic Systems for Diketone Synthesis

| Catalyst System | Reactants | Product | Significance | Reference |

| Iridium Complex | Acetone, 1,10-decanediol | This compound | Good yield for an important muscone (B1676871) precursor. | nih.gov |

| Imidazolium salt / di-Grignard reagent | Imidazolium salt, di-Grignard reagent | This compound | Biomimetic approach. | researchgate.net |

| Supported nano metal oxide (e.g., nano-ZrO₂/Al₂O₃) | This compound | 3-Methylcyclopentadecenone analog | Used in continuous flow synthesis of a muscone precursor. | google.com |

| Copper(II) hydroxide | o-phenylenediamine, aldehydes | Benzimidazoles | Efficient and reusable solid catalyst. | scirp.orgscirp.org |

| Iodine/Base (visible light) | 1,3-Diketones | 1,2-Diketones | Environmentally friendly photooxidation. | organic-chemistry.org |

Investigations into Biological Pathways Involving Diketone Motifs

Diketones and their derivatives are not only synthetically useful but are also found in various natural products and play roles in biological pathways. ulb.ac.benih.gov The 1,4-diketone motif, for example, is a structural component of numerous biologically active compounds and natural products like herquline A and maoecrystal V. ulb.ac.be These motifs serve as precursors for the synthesis of various bioactive heterocycles such as furans, thiophenes, and pyrroles. ulb.ac.benih.govacs.org

The study of diketone motifs provides insights into their potential biological activities. For instance, the 1,4-diketone quinone motif has been shown to have strong inhibitory activity on microbial growth. researchgate.net Research into the biological pathways of diketones can uncover new therapeutic applications or explain the mechanisms of action of existing drugs. While direct research on the biological pathways of this compound is limited, the broader study of long-chain aliphatic diketones and related structures is an active area. For example, long-chain β-diketones are major components of the surface waxes of cereal plants like barley, where they are crucial for drought resistance. nih.gov Recent studies have begun to elucidate the biosynthetic pathway of these waxy β-diketones, identifying a novel polyketide synthase that condenses two fatty acyl units. nih.gov

Understanding how diketones are metabolized is also crucial. Investigations into the biotransformation of drug candidates often focus on identifying metabolites, which may themselves be active or have safety implications. sygnaturediscovery.com

Development of Sustainable Synthesis Methods

The principles of green chemistry are increasingly being applied to the synthesis of this compound and other diketones to reduce environmental impact and improve efficiency. pnas.org This involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient processes. acs.orgdovepress.com

One of the challenges in previous syntheses of this compound was the use of large quantities of organic solvents for purification, such as in silica (B1680970) gel column chromatography. google.com Modern sustainable methods aim to minimize solvent use or replace hazardous solvents with greener alternatives. The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, is a key strategy for making synthetic routes more efficient and sustainable. acs.org

The use of biocatalysts, such as enzymes, also represents a promising green approach. For instance, alcohol dehydrogenases can be used for the reduction of diacids under mild conditions. Plant-mediated synthesis of nanoparticles, which can then be used as catalysts, is another area of green chemistry research. dovepress.comsci-hub.se The synthesis of 1,2-diketones using iodine and a base under visible light irradiation is another example of a more environmentally friendly approach, avoiding harsh reagents and high temperatures. organic-chemistry.org Furthermore, developing synthetic routes that avoid the use of protecting groups simplifies the process and reduces waste. pnas.org

Advanced Analytical Methodologies for Trace Analysis and Metabolite Identification

The detection and quantification of this compound and related diketones, especially at trace levels, require sophisticated analytical methods. This is particularly important for monitoring reaction progress, ensuring product purity, and for studying biological samples.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile carbonyl compounds. coresta.org Derivatization is often employed to improve the volatility and detectability of these compounds. For example, o-(2,3,4,5,6-pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) can be used as a derivatizing agent for carbonyls before GC-MS analysis. coresta.org Another common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), with the resulting derivatives being analyzed by liquid chromatography-mass spectrometry (LC-MS). nih.gov This method offers high sensitivity, allowing for the detection of carbonyl compounds at sub-ppb levels. nih.gov

For metabolite identification, high-resolution mass spectrometry (HRMS), often coupled with ultra-high-performance liquid chromatography (UPLC), is the state-of-the-art. sygnaturediscovery.com These techniques allow for the sensitive detection and characterization of both major and minor metabolites. sygnaturediscovery.com Isotope labeling, using nuclei such as ¹³C or ¹⁵N, can further enhance the ability of NMR spectroscopy and MS to identify low-concentration metabolites and trace metabolic pathways. nih.gov The development of advanced data analysis tools is also crucial for processing the complex data generated by these techniques and for confident metabolite identification. unal.edu.cofrontiersin.org A microreactor-based preconcentration approach has also been developed for the analysis of trace ketones and aldehydes, which can detect these compounds at ppbv levels. acs.org

Q & A

Q. What are the standard synthetic routes for 2,15-Hexadecanedione, and how can purity be validated?

Methodological Answer: The synthesis of this compound typically involves ketonization of fatty acid derivatives or oxidative cleavage of cyclic precursors. Key steps include acid-catalyzed cyclization followed by oxidation. Purity validation requires chromatographic techniques (e.g., GC-MS for volatile intermediates) and spectroscopic methods (¹H/¹³C NMR for structural confirmation). For reproducibility, document reaction parameters (temperature, solvent, catalyst loading) and use internal standards during analysis to minimize systematic errors .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies carbonyl stretching vibrations (~1700 cm⁻¹), while ¹³C NMR confirms the diketone structure via distinct carbonyl carbon signals (~210 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. For trace impurities, use HPLC with UV detection at 220–260 nm. Cross-validate results with differential scanning calorimetry (DSC) to assess thermal stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve this compound yield in multi-step syntheses?

Methodological Answer: Employ a design of experiments (DoE) approach, varying catalysts (e.g., BF₃·Et₂O vs. H₂SO₄), solvents (polar aprotic vs. non-polar), and reaction times. Use response surface methodology (RSM) to model interactions between variables. For example, a 2023 study achieved 85% yield by optimizing BF₃·Et₂O concentration (0.5–1.5 mol%) and temperature (60–80°C). Validate reproducibility via triplicate runs and statistical analysis (ANOVA) .

Q. What strategies resolve contradictions in thermodynamic data (e.g., enthalpy of formation) from different analytical methods?

Methodological Answer: Discrepancies often arise from measurement techniques (e.g., calorimetry vs. computational models). Conduct a comparative study using bomb calorimetry for experimental ΔHf and density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Apply error analysis to identify systematic biases (e.g., solvent effects in calorimetry). Cross-reference with literature data from at least three independent studies to establish consensus values .

Q. How should researchers design kinetic studies to investigate this compound’s degradation under varying pH conditions?

Methodological Answer: Use pseudo-first-order kinetics by maintaining excess H⁺/OH⁻ ions. Monitor degradation via UV-Vis spectroscopy at λmax (~270 nm) and validate with LC-MS to track intermediate formation. Buffer solutions (pH 2–12) should be prepared at constant ionic strength (e.g., 0.1 M NaCl). For data reliability, perform control experiments to rule out photolytic or thermal degradation. Statistical tools like the Arrhenius equation model temperature dependence .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing variability in this compound’s bioactivity assays?

Methodological Answer: For dose-response data, use nonlinear regression (e.g., log-logistic model) to calculate EC₅₀ values. Assess variability via coefficient of variation (CV) and Bland-Altman plots. Outliers should be evaluated using Grubbs’ test. For high-throughput screening, apply machine learning algorithms (random forests) to identify confounding variables (e.g., solvent purity, cell line batch effects) .

Q. How can researchers address inconsistencies in crystallographic data for this compound polymorphs?

Methodological Answer: Perform single-crystal X-ray diffraction (SCXRD) on multiple batches and compare unit cell parameters. Use Rietveld refinement to assess phase purity in bulk samples. For ambiguous results, pair SCXRD with solid-state NMR to probe hydrogen-bonding networks. Publish raw diffraction data in repositories like CCDC to enable independent validation .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical reporting of this compound’s environmental toxicity data?

Methodological Answer: Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assay). Disclose all test conditions (temperature, dissolved oxygen) and negative controls. Use the ARRIVE checklist for animal studies. For computational models, provide SMILES strings and force field parameters to enable replication. Cite primary literature instead of patents to avoid bias .

Q. How should supplementary materials be curated to enhance reproducibility of this compound studies?

Methodological Answer: Include raw NMR/FID files, chromatograms, and crystallographic CIFs. For synthetic procedures, provide step-by-step videos or schematics in SI. Use standardized data formats (e.g., JCAMP-DX for spectra). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.